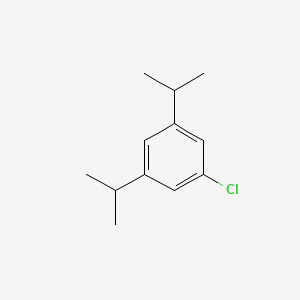

1-Chloro-3,5-diisopropylbenzene

Description

Contextualization of Aryl Chlorides in Contemporary Chemical Research

Aryl chlorides are a class of organic compounds where a chlorine atom is directly attached to an aromatic ring. Historically considered less reactive than their bromide and iodide counterparts, recent advancements in catalysis have unlocked their potential as versatile substrates in a wide array of chemical transformations. Their lower cost and greater availability compared to other aryl halides make them attractive starting materials for the synthesis of complex molecules.

Modern cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have been adapted to effectively utilize aryl chlorides. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of an aryl chloride is influenced by the electronic nature and steric hindrance of other substituents on the aromatic ring, a factor that is particularly relevant in the case of diisopropylated systems.

Scope and Significance of 1-Chloro-3,5-diisopropylbenzene Studies

This compound is a specific isomer within the broader family of halogenated diisopropylbenzenes. Its symmetrical substitution pattern, with two bulky isopropyl groups meta to the chlorine atom, presents a unique combination of steric and electronic effects. This structure can influence its reactivity in predictable and sometimes unexpected ways, making it a subject of interest for mechanistic studies and as a specialized building block in organic synthesis.

The presence of the sterically demanding isopropyl groups can provide regiochemical control in certain reactions and can also impact the stability and conformational preferences of molecules derived from this scaffold. Research into this compound and its derivatives contributes to a deeper understanding of structure-reactivity relationships in sterically hindered aromatic systems.

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 87945-06-0 |

| Molecular Formula | C₁₂H₁₇Cl |

| Molecular Weight | 196.72 g/mol |

| Boiling Point | Approximately 235-237 °C |

| Density | Approximately 0.97 g/cm³ |

Historical Perspective on Diisopropylbenzene Chemistry

The chemistry of diisopropylbenzenes is intrinsically linked to the development of the Friedel-Crafts reaction in the late 19th century. This powerful method for the alkylation of aromatic rings provided the initial synthetic routes to these compounds. wikipedia.org The reaction of benzene (B151609) with propylene (B89431) in the presence of a Lewis acid catalyst, such as aluminum chloride, leads to the formation of cumene (B47948) (isopropylbenzene), which can then be further alkylated to produce a mixture of diisopropylbenzene isomers (ortho, meta, and para). wikipedia.org

Initially, the separation of these isomers was a significant challenge, which limited their specific applications. However, with the advent of more sophisticated separation techniques and the development of shape-selective catalysts, such as certain zeolites, it became possible to produce specific isomers with high purity. This advancement was crucial for the industrial production of diisopropylbenzenes, which are important precursors to a variety of commercially significant chemicals, including resorcinol (B1680541) and hydroquinone (B1673460). The commercial production of cumene, and by extension diisopropylbenzenes, saw a significant increase in the mid-20th century, driven by the demand for phenol (B47542) and acetone (B3395972) via the cumene process.

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-3,5-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPBANLIWUXUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236705 | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87945-06-0 | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087945060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloro 3,5 Diisopropylbenzene and Analogues

Regioselective Alkylation Strategies for Diisopropylbenzene Scaffolds

The introduction of two isopropyl groups onto a benzene (B151609) ring to preferentially form 1,3-diisopropylbenzene (B165221) is the foundational step. This is typically achieved through Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds on aromatic rings. youtube.com The choice of catalyst, alkylating agent, and reaction parameters is crucial for controlling the isomer distribution.

Friedel-Crafts Alkylation and Optimization Protocols

The Friedel-Crafts alkylation of benzene with an isopropylating agent, such as isopropyl halide or propene, is catalyzed by a Lewis acid. wikipedia.orgnih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism where an isopropyl carbocation is generated and subsequently attacks the benzene ring. youtube.comuci.edu

The initial product, cumene (B47948) (isopropylbenzene), is more reactive than benzene itself because the isopropyl group is an activating group. This leads to further alkylation, producing diisopropylbenzene (DIPB) and triisopropylbenzene (B8360398) (TIPB) isomers. osti.gov The primary challenge is to control the reaction to maximize the yield of the desired 1,3-diisopropylbenzene isomer.

Optimization protocols often involve:

Controlling Stoichiometry: Using a large excess of benzene can favor monoalkylation (cumene production). To produce DIPB, the ratio of benzene to the alkylating agent is adjusted.

Temperature and Pressure: These parameters influence reaction rates and selectivity. For instance, in the synthesis of 1,3,5-triisopropylbenzene (B165165) using benzene and propylene (B89431) with an ionic liquid catalyst, a temperature of 50°C was found to be optimal. researchgate.net

Catalyst Choice: Strong Lewis acids like aluminum chloride (AlCl₃) are traditional catalysts. uci.edu However, their use can lead to a mixture of products and catalyst recovery issues. Modern approaches utilize more selective and reusable catalysts.

Ionic liquids, such as 2AlCl₃/Et₃NHCl, have emerged as effective catalysts, offering high activity and the potential for catalyst recycling. researchgate.net Studies on the synthesis of 1,3,5-triisopropylbenzene have shown that the composition of the ionic liquid and post-alkylation processing can significantly improve the yield of the desired isomer. researchgate.net

Table 1: Effect of Catalyst on Friedel-Crafts Alkylation of Benzene with Propylene

| Catalyst | Temperature (°C) | Pressure (atm) | Key Product(s) | Reference |

|---|---|---|---|---|

| AlCl₃ | 80-100 | 1-10 | Cumene, Diisopropylbenzene isomers | uci.edu |

| 2AlCl₃/Et₃NHCl Ionic Liquid | 50 | - | 1,3,5-Triisopropylbenzene | researchgate.net |

| Zeolite Beta | 182-238 | - | para-Diisopropylbenzene | google.com |

Catalytic Alkylation with Heterogeneous and Homogeneous Catalysts

Both homogeneous and heterogeneous catalysts are employed in the industrial synthesis of diisopropylbenzenes, each offering distinct advantages.

Homogeneous Catalysis: Homogeneous catalysts, such as AlCl₃ and other soluble Lewis acids, are highly active but can be difficult to separate from the reaction mixture. wikipedia.orgnih.gov Their high activity can sometimes lead to over-alkylation and the formation of complex product mixtures. osti.gov The development of catalysts like iron and vanadyl complexes has been explored for other benzene functionalizations, highlighting the ongoing research into novel homogeneous systems. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, particularly zeolites, have gained prominence due to their shape-selectivity, reusability, and environmentally benign nature. acs.org Zeolites like SAPO-5, H-beta, and modified NaX have been extensively studied for benzene isopropylation. acs.orgresearchgate.net Their porous structure can influence which isomers are formed. For example, certain zeolites can be used to preferentially produce para-diisopropylbenzene. google.com The catalytic activity of zeolites is related to their acidity and pore structure. researchgate.net Transalkylation, the transfer of an alkyl group from one aromatic molecule to another, can also be facilitated by zeolite catalysts to convert undesired isomers, like 1,4-DIPB, into the more valuable 1,3-DIPB or cumene. researchgate.netwikipedia.org

Table 2: Comparison of Catalysts for Diisopropylbenzene Synthesis

| Catalyst Type | Catalyst Example | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | AlCl₃, Ionic Liquids | High activity, mild reaction conditions | Difficult to separate, potential for over-alkylation, corrosion |

| Heterogeneous | Zeolites (SAPO-5, H-beta) | Reusable, shape-selective, environmentally friendly, easy separation | May require higher temperatures/pressures, potential for deactivation |

Stereochemical Control in Isopropyl Group Introduction

The concept of stereochemical control in the context of introducing an isopropyl group to a benzene ring is generally not applicable in the synthesis of 1-chloro-3,5-diisopropylbenzene. The isopropyl group itself is achiral and does not possess a stereocenter. Therefore, its addition to the achiral benzene ring does not create a chiral molecule.

However, in the broader field of Friedel-Crafts alkylations, significant research has been dedicated to asymmetric catalysis. nih.gov This is relevant when the goal is to synthesize more complex, optically active molecules where a chiral center is generated during the alkylation step. This is typically achieved using chiral Lewis acid catalysts or chiral Brønsted acids that can direct the electrophilic attack to one face of the aromatic ring or control the conformation of the transition state, leading to an enantiomerically enriched product. While not directly pertinent to the synthesis of the target molecule, it represents a key area of advancement in modern synthetic chemistry.

Halogenation Pathways and Selective Chlorination Techniques

Once 1,3-diisopropylbenzene is synthesized and isolated, the next step is the selective introduction of a chlorine atom at the 5-position. This is accomplished through electrophilic aromatic substitution.

Electrophilic Aromatic Chlorination Mechanisms

The chlorination of an aromatic ring is a classic example of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The reaction typically involves molecular chlorine (Cl₂) and a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.comyoutube.com

The mechanism proceeds in several steps:

Generation of the Electrophile: The Lewis acid polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species (often represented as Cl⁺). masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic chlorine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A weak base, such as the [FeCl₄]⁻ complex, removes a proton from the carbon atom bearing the new chlorine atom. This restores the aromaticity of the ring, yielding the chlorinated product and regenerating the catalyst. youtube.com

In the case of 1,3-diisopropylbenzene, the two isopropyl groups are ortho-, para-directing activators. libretexts.orgyoutube.com This means they direct incoming electrophiles to the positions ortho and para to themselves. For 1,3-diisopropylbenzene, positions 2, 4, and 6 are activated. Position 5 is meta to both groups and thus deactivated. Therefore, direct chlorination would be expected to yield a mixture of 2-chloro- and 4-chloro-1,3-diisopropylbenzene, making the synthesis of the this compound isomer (which corresponds to chlorination at the 2-position of 1,3-diisopropylbenzene) challenging due to competing reactions and steric hindrance.

Directed Functionalization Approaches for Chlorination

Achieving regioselectivity in the chlorination of substituted benzenes is a significant synthetic challenge. The inherent directing effects of the substituents often lead to mixtures of isomers. libretexts.org To favor a specific isomer, directed functionalization strategies can be employed.

For alkylbenzenes, catalyst systems have been developed to influence the ortho/para ratio. For example, certain organic sulfur compounds used as co-catalysts with Lewis acids can increase the proportion of the para-isomer in the chlorination of toluene (B28343). google.com While this specific example aims for para-selectivity, it illustrates the principle of modifying the catalyst environment to control regiochemistry.

Another approach involves using sterically bulky chlorinating agents or catalyst systems that might favor attack at a less sterically hindered, yet electronically favorable, position. However, for 1,3-diisopropylbenzene, the target position (between the two isopropyl groups) is the most sterically hindered.

Given the directing effects, an alternative synthetic route might be considered to achieve the desired this compound. One hypothetical route could involve starting with a differently substituted benzene ring where directing groups force the desired substitution pattern, followed by modification of those directing groups into isopropyl groups. However, direct chlorination of 1,3-diisopropylbenzene remains a studied pathway, with the separation of the desired isomer from the product mixture being a critical downstream step. google.com The use of N-chlorodialkylamines in strongly acidic solution has been shown to be a highly selective method for para-chlorination of electron-rich aromatic compounds, which could be adapted to control the isomer distribution in specific cases. orgsyn.org

Green Chemistry Principles in Halogenation Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of halogenation, this often involves replacing hazardous reagents and solvents, improving energy efficiency, and minimizing waste.

Traditional electrophilic halogenations often employ elemental halogens (like Cl₂) and strong Lewis acids in chlorinated solvents, which pose significant environmental and safety risks. nih.gov Green chemistry approaches seek to mitigate these issues through several strategies:

Alternative Chlorinating Agents: Utilizing safer and more atom-economical chlorinating agents is a key focus. These can include N-chlorosuccinimide (NCS) and other N-chloro compounds, which are easier to handle than gaseous chlorine. rsc.org The use of hydrochloric acid (HCl) as a chlorine source with an oxidant like hydrogen peroxide (H₂O₂) is another greener alternative. nih.gov

Catalytic Systems: The development of solid acid catalysts, such as zeolites and clays, can replace corrosive and difficult-to-recycle Lewis acids like AlCl₃. These solid catalysts are often reusable, reduce waste, and can be more selective. google.comwseas.com Iron-containing catalysts have also been explored for the chlorination of aromatic compounds. google.com

Electrochemical Methods: Electrosynthesis offers a promising green alternative for halogenation. These methods can generate the halogenating species in situ from benign halide salts, often in aqueous or alcoholic media, reducing the need for hazardous reagents and solvents. rsc.org

Solvent-Free and Alternative Solvents: Conducting reactions in solvent-free conditions or using more environmentally benign solvents like water or ionic liquids can significantly reduce the environmental footprint of the synthesis. acs.org

The application of these principles to the synthesis of this compound could involve using a solid acid catalyst for the isopropylation step and a green chlorination method for the halogenation step. For instance, a potential green route could involve the gas-phase chlorination of 1,3-diisopropylbenzene over a solid catalyst. google.comgoogle.com

Retrosynthetic Analysis and Pathway Design for Complex Derivatives

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. google.comyoutube.com For a complex derivative of this compound, the analysis would begin by identifying the key functional groups and their relationships on the aromatic ring.

Consider a hypothetical target molecule, for example, a carboxylic acid derivative of this compound. The retrosynthetic approach would involve the following disconnections:

C-C Bond Disconnection: The carboxylic acid group could be introduced via the oxidation of an alkyl group or through a Grignard reaction with carbon dioxide. This leads back to a precursor with a methyl or other alkyl group, or a brominated derivative, respectively.

C-Cl Bond Disconnection: The chloro group can be introduced via electrophilic aromatic substitution. The precursor would be the corresponding diisopropyl-substituted arene.

C-Alkyl Bond Disconnection: The isopropyl groups are typically introduced via Friedel-Crafts alkylation. This leads back to a simpler aromatic starting material like benzene or chlorobenzene (B131634).

This process generates a "synthetic tree" of possible routes. The choice of the optimal route depends on factors like the availability and cost of starting materials, the reliability and yield of the reactions, and the control of regioselectivity at each step. wseas.comacs.org For instance, the order of introducing the chloro and isopropyl groups is critical to achieving the desired 1,3,5-substitution pattern.

Derivatization from Diisopropylbenzene Isomers

The three isomers of diisopropylbenzene (ortho, meta, and para) serve as versatile starting materials for a range of derivatives. The specific isomer used dictates the substitution pattern of the final product. youtube.com

1,3-Diisopropylbenzene (m-diisopropylbenzene): This isomer is the direct precursor to this compound. The two isopropyl groups direct incoming electrophiles to the 2-, 4-, and 6-positions. While this makes the synthesis of the 5-chloro derivative challenging via direct chlorination, functionalization at the less sterically hindered 4- and 6-positions is more straightforward. 1,3-Diisopropylbenzene can also undergo oxidation to form 1,3-di(2-hydroxy-2-propyl)benzene. nih.govnih.gov It is also a precursor for the synthesis of benzene-1,3,5-triphosphonic acid. google.com

1,4-Diisopropylbenzene (p-diisopropylbenzene): This isomer has two equivalent positions for electrophilic substitution (positions 2, 3, 5, and 6). Halogenation would lead to a single mono-halogenated product. It is a key precursor in the production of hydroquinone (B1673460) through the Hock rearrangement.

1,2-Diisopropylbenzene (o-diisopropylbenzene): This isomer is less common and its substitution reactions are more complex due to steric hindrance between the adjacent isopropyl groups.

The isomerization between these forms, typically using acid catalysts, allows for the conversion of a more readily available isomer (like the para-isomer) into the desired meta-isomer for subsequent derivatization. organic-chemistry.org This flexibility is crucial in synthetic chemistry for accessing a wider range of substituted aromatic compounds.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3,5 Diisopropylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the electronic and steric nature of the substituents already present on the aromatic ring. byjus.com

Influence of Isopropyl and Chloro Substituents on Reactivity and Regioselectivity

In 1-chloro-3,5-diisopropylbenzene, the two isopropyl groups and the single chloro group exert competing and cooperative effects on incoming electrophiles.

Combined Influence and Regioselectivity:

The directing effects of the substituents in this compound are as follows:

The two isopropyl groups strongly activate the 2, 4, and 6 positions.

Therefore, the positions at C2, C4, and C6 are all activated by both types of substituents. The synergistic directing effects of the isopropyl and chloro groups lead to a high degree of regioselectivity, with electrophilic attack occurring almost exclusively at the positions ortho and para to the chloro substituent (and ortho/para to the isopropyl groups). Steric hindrance from the bulky isopropyl groups can also play a role, potentially favoring substitution at the less hindered para position (C4) over the ortho positions (C2, C6). youtube.com

Kinetic Studies and Hammett Correlations

Quantitative analysis of the effects of substituents on the rates of aromatic reactions can be achieved through kinetic studies and the application of linear free-energy relationships, such as the Hammett equation. libretexts.orgwikipedia.org The Hammett equation, in its basic form, is log(k/k₀) = σρ, where k is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction. wikipedia.org

The substituent constants (σ) for chloro and isopropyl groups provide insight into their electronic influence. For instance, the σ_meta and σ_para values for a chloro group are +0.37 and +0.23, respectively, indicating its electron-withdrawing nature. In contrast, an isopropyl group has σ_meta and σ_para values of -0.07 and -0.15, respectively, reflecting its electron-donating character. The reaction constant (ρ) provides information about the charge development in the transition state of the rate-determining step. pharmacy180.com A negative ρ value is characteristic of electrophilic aromatic substitution, indicating that the reaction is accelerated by electron-donating groups. pharmacy180.com

Nucleophilic Aromatic Substitution Pathways

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.orglibretexts.org

Conditions and Catalysis for Chlorine Displacement

The displacement of the chlorine atom in this compound via a nucleophilic aromatic substitution mechanism is generally difficult due to the electron-rich nature of the benzene ring, which repels nucleophiles. The presence of electron-donating isopropyl groups further disfavors this pathway.

For SNAr to proceed, harsh reaction conditions are typically required, such as high temperatures and pressures, along with a very strong nucleophile. chemistrysteps.com The presence of strong electron-withdrawing groups, which are absent in this molecule, would significantly facilitate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

Catalysis can sometimes enable nucleophilic substitution on unactivated aryl chlorides. For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) provide a pathway for the substitution of the chloro group with various nucleophiles under milder conditions than traditional SNAr. These reactions proceed through a different mechanism involving oxidative addition, transmetalation, and reductive elimination.

Mechanistic Probes for SNAr Reactions

The mechanism of a nucleophilic aromatic substitution reaction can be elucidated through various experimental probes. researchgate.net

Kinetics: The rate of an SNAr reaction is typically second order, depending on the concentration of both the aryl halide and the nucleophile. researchgate.net This is consistent with a bimolecular addition-elimination mechanism.

Intermediate Characterization: The key intermediate in an SNAr reaction is the Meisenheimer complex. libretexts.orglibretexts.org In some cases, particularly with highly activated systems, this intermediate can be isolated and characterized spectroscopically, providing direct evidence for the proposed mechanism. youtube.com For this compound, the lack of strong electron-withdrawing groups makes the formation and stabilization of a Meisenheimer complex highly unfavorable.

Leaving Group Effect: In contrast to SN1 and SN2 reactions, the leaving group ability in SNAr reactions often follows the order F > Cl > Br > I. chemistrysteps.com This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

Benzyne (B1209423) Mechanism: In the presence of an exceptionally strong base, such as sodium amide (NaNH₂), an elimination-addition mechanism involving a benzyne intermediate can occur. chemistrysteps.com This pathway does not require activation by electron-withdrawing groups. The base abstracts a proton ortho to the halogen, leading to the elimination of the halide and the formation of a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to give the final product.

Oxidative and Reductive Transformations

The substituents on this compound also influence its behavior under oxidative and reductive conditions.

Oxidative Transformations: The isopropyl groups are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the isopropyl groups to carboxylic acid groups, potentially yielding 5-chloroisophthalic acid. Side-chain halogenation can also occur under radical conditions.

Reductive Transformations: The chloro group can be removed through various reductive methods. Catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source can lead to the formation of 1,3-diisopropylbenzene (B165221). Other reducing agents, such as those used in Birch reduction, could potentially reduce the aromatic ring itself, though the specific conditions would determine the outcome. Modern photochemical methods using zirconocene (B1252598) and photoredox catalysis have been developed for the reduction of unactivated alkyl and aryl chlorides. acs.org

Hydroperoxide Formation and Radical Processes

The presence of two isopropyl groups on the benzene ring makes this compound susceptible to oxidation, particularly at the tertiary carbon atoms of the isopropyl moieties. This reactivity allows for the formation of hydroperoxides, which are key intermediates in various chemical syntheses and can also initiate radical processes.

The formation of diisopropylbenzene hydroperoxide from diisopropylbenzene is an industrial process that typically involves the oxidation of diisopropylbenzene with air or an oxygen-containing gas. researchgate.net This reaction can be catalyzed by substances like sodium hydroxide (B78521) (NaOH) and can be carried out at elevated temperatures and pressures. researchgate.net For instance, reacting 1,3-diisopropylbenzene with air in the presence of a NaOH solution at 100°C can yield diisopropylbenzene hydroperoxide. researchgate.net Further oxidation can lead to the formation of di-(hydrogen peroxide isopropyl) benzene. google.com The reaction conditions, such as temperature, pressure, and pH, are crucial for optimizing the yield of the desired hydroperoxide product. google.com

These hydroperoxides are of interest as they can serve as radical initiators for polymerization. wikipedia.org The O-O bond in the hydroperoxide is weak and can cleave homolytically upon heating to form an alkoxy and a hydroxyl radical, which can then initiate other radical reactions.

The benzylic hydrogens on the isopropyl groups are particularly susceptible to abstraction by radicals. In the presence of a radical initiator, such as AIBN or upon exposure to heat or UV light, a benzylic radical can be formed on one of the isopropyl groups of this compound. This radical is stabilized by resonance with the benzene ring. This reactivity is analogous to the radical halogenation of other alkylbenzenes. ucalgary.cayoutube.com For example, the reaction of toluene (B28343) with bromine in the presence of light proceeds via a benzyl (B1604629) radical intermediate. ucalgary.ca The stability of the benzylic radical makes this position a prime target for radical substitution reactions. ucalgary.ca

Hydrogenation and Dehalogenation Reactions

The chemical structure of this compound offers two main sites for reduction reactions: the aromatic ring and the carbon-chlorine bond. These transformations, hydrogenation and dehalogenation respectively, typically require catalytic methods to proceed efficiently.

Hydrogenation of the aromatic ring is a thermodynamically favorable process that converts the arene into a cyclohexane (B81311) derivative. libretexts.org However, due to the inherent stability of the aromatic system, this reaction requires harsh conditions, such as high pressure and elevated temperature, in the presence of a metal catalyst. youtube.com Common catalysts for the hydrogenation of aromatic rings include platinum, palladium, and nickel. libretexts.orgyoutube.com For benzene, complete reduction to cyclohexane can be achieved using a nickel catalyst at high pressures (e.g., 100 atmospheres) and temperatures around 150°C. youtube.com It is expected that the hydrogenation of this compound to form 1-chloro-3,5-diisopropylcyclohexane would require similarly forcing conditions.

Dehalogenation , the removal of the chlorine atom, is a significant reaction for both synthetic purposes and for the detoxification of halogenated aromatic compounds. rsc.org Catalytic hydrodehalogenation is an effective method for replacing a halogen atom with a hydrogen atom. This process is often carried out using a palladium or ruthenium-based catalyst. rsc.orgacs.org

Palladium-catalyzed hydrodehalogenation of aryl chlorides can be achieved under mild conditions using a hydride source. rsc.orgrsc.org For example, palladium complexes with ylide-substituted phosphines (YPhos) have been shown to effectively catalyze the dehalogenation of various aryl chlorides at room temperature, using ethanol (B145695) as the hydride source. rsc.org Ruthenium complexes, such as RuHCl(H₂O)₂(PCy₃)₂, have also demonstrated high efficiency in the catalytic dechlorination of aryl chlorides in alcoholic solvents. acs.org Reductive dehalogenation can also be accomplished using alkali metals like sodium, which proceeds through a radical anion intermediate. acs.org The choice of catalyst and reaction conditions allows for the selective removal of the chloro group, potentially leaving the diisopropylbenzene backbone intact.

| Catalyst System | Hydride/Hydrogen Source | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Palladium complexes with YPhos ligands | Ethanol | MeTHF | Room Temperature | rsc.org |

| RuHCl(H₂)₂(PCy₃)₂ or RuH₂(H₂)₂(PCy₃)₂ | Alcohol (serves as source) | Alcohol | Rapid at ambient conditions | acs.org |

| 10% Palladium-on-carbon (Pd/C) | Sodium hypophosphite or borohydride | Not specified | More vigorous than for bromides | organic-chemistry.org |

| Sodium metal | Solvent (e.g., isopropyl methyl ether) | Ethereal solvents | Ambient temperature | acs.org |

Isomerization and Rearrangement Processes

The diisopropylbenzene framework of this compound can undergo structural changes through isomerization and rearrangement reactions, particularly under catalytic or acidic conditions.

The isomers of diisopropylbenzene (ortho, meta, and para) can be interconverted through catalytic isomerization. This compound is a derivative of meta-diisopropylbenzene (m-DIPB). The isomerization process is of industrial relevance, for example, in converting less desired isomers into the more valuable m-DIPB or p-DIPB. This process is typically catalyzed by solid acids, such as zeolites, or Lewis acids like aluminum chloride.

Studies have shown that metal-modified Hβ zeolites are effective catalysts for the isomerization of p-diisopropylbenzene to m-diisopropylbenzene at temperatures around 250°C. rsc.org The conversion and selectivity of these reactions are influenced by the acidity of the catalyst and the reaction temperature. rsc.org For instance, increasing the reaction temperature generally increases the conversion of p-DIPB but may decrease the selectivity towards m-DIPB. rsc.org Aluminum chloride (AlCl₃) is another classic catalyst for diisopropylbenzene isomerization, operating at temperatures between 65°C and 115°C. acs.org The isomerization proceeds until an equilibrium mixture of isomers is approached, which typically contains around 68% m-DIPB and 32% p-DIPB, with the ortho isomer being absent. rsc.org

| Catalyst | Reaction Type | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Metal modified Hβ zeolites (e.g., Fe-Hβ, Al-Hβ) | p-DIPB to m-DIPB | ~250°C | Achieved 68-75% conversion of p-DIPB with 42-54% selectivity to m-DIPB. | rsc.org |

| Aluminum chloride (AlCl₃) | Isomerization of DIPB mixture | 65-115°C | Produces a mixture of m- and p-diisopropylbenzene. Accompanied by disproportionation. | rsc.orgacs.org |

| Trifluoromethanesulphonic acid (Triflic acid) | Isomerization and transalkylation of p- and m-DIPB | Room Temperature | Leads to the formation of cumene (B47948). | acs.org |

| Transalkylation catalyst (e.g., solid acid) | Isomerization of m-DIPB to p-DIPB | 182-238°C | Used in processes to produce p-DIPB. | rsc.org |

Under strongly acidic conditions, the isopropyl groups on the benzene ring can be involved in rearrangement reactions. These transformations typically proceed through carbocation intermediates. youtube.comresearchgate.net The protonation of the aromatic ring by a strong acid can lead to the formation of a sigma complex (an arenium ion). Subsequent 1,2-hydride or 1,2-alkyl (methyl) shifts can occur within the isopropyl groups, although this is less common than the migration of the entire isopropyl group.

A more significant rearrangement process under acidic conditions is the intermolecular or intramolecular migration of the isopropyl groups themselves, which is the basis for the isomerization reactions discussed previously. The mechanism involves the protonation of the ring, followed by the detachment of an isopropyl cation (a carbocation). This cation can then re-attach to a different position on the same or another benzene ring (transalkylation). rsc.org

The formation of a carbocation intermediate is a key step in these rearrangements. youtube.com For example, in the dehydration of an alcohol, a carbocation is formed which can then rearrange to a more stable carbocation before elimination occurs. youtube.com Similarly, if one of the isopropyl groups were to be protonated and leave as a propyl cation, this primary carbocation would rapidly rearrange to the more stable secondary isopropyl cation. It is also noted that direct Friedel-Crafts alkylation of chlorobenzene (B131634) with chloropropane can lead to rearrangement, yielding 1-chloro-3-(1-methylethyl)benzene instead of the n-propyl product, highlighting the tendency of propyl groups to rearrange to the more stable isopropyl structure under such conditions. wikipedia.org

Polymerization and Oligomerization Reactions

While this compound is not a typical monomer for polymerization, its structure suggests potential involvement in such reactions, either as a modifying agent or through its derivatives. The hydroperoxides formed from this compound can act as radical initiators for the polymerization of other monomers. wikipedia.org The thermal decomposition of these hydroperoxides generates radicals that can initiate the chain-growth polymerization of vinyl monomers like styrene.

Styrene, an aromatic compound with a vinyl group, undergoes thermal polymerization to form polystyrene, a reaction that also produces oligomers such as dimers and trimers through a free-radical mechanism. researchgate.net These oligomers can affect the properties of the final polymer. researchgate.net Given the structural similarity, if this compound were modified to contain a vinyl group (e.g., 1-chloro-3-isopropyl-5-vinylbenzene), it could potentially act as a monomer or co-monomer in polymerization reactions.

The presence of the bulky isopropyl groups and the chloro substituent would likely impart specific properties to the resulting polymer, such as altered thermal stability, solubility, and refractive index. Furthermore, compounds like this compound could potentially be used as chain transfer agents in radical polymerizations, controlling the molecular weight of the polymer. The benzylic hydrogens on the isopropyl groups are relatively easy to abstract, which could terminate a growing polymer chain and start a new one.

Oligomerization, the formation of short-chain polymers, is a common side reaction in many polymerization processes. researchgate.netnih.gov For styrene, oligomers are known non-intentionally added substances (NIAS) in polystyrene food packaging. nih.govnih.gov While there is no specific literature on the oligomerization of this compound itself, its potential to form radicals at the benzylic positions suggests that under conditions conducive to radical formation, it might undergo self-condensation to form dimers or trimers, although likely to a very limited extent due to steric hindrance.

Computational Chemistry and Theoretical Studies on 1 Chloro 3,5 Diisopropylbenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent stability of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. DFT calculations for 1-Chloro-3,5-diisopropylbenzene would involve optimizing its three-dimensional structure to find the lowest energy conformation. This process determines key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, a DFT study on similar chlorinated aromatic compounds, like 1-(4-aminophenyl)-3-(3,5-dichlorophenyl)prop-2-en-1-one, has shown that the E-isomers are generally more stable. nih.gov Such calculations for this compound would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost. nih.gov The energy landscape, mapped by these calculations, reveals the relative stabilities of different conformers and the energy barriers between them.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general principles of DFT calculations for similar molecules, as specific data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-C (isopropyl) Bond Length | ~1.54 Å |

| C-H (aromatic) Bond Length | ~1.08 Å |

| C-H (isopropyl) Bond Length | ~1.10 Å |

| C-C-C (aromatic) Angle | ~120° |

| Cl-C-C Angle | ~120° |

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density within a molecule, providing insights into atomic charges, hybridization, and donor-acceptor interactions between orbitals. For this compound, an NBO analysis would reveal the charge distribution across the benzene (B151609) ring and its substituents. The chlorine atom, being highly electronegative, is expected to have a partial negative charge, while the carbon atom it is attached to will have a partial positive charge. The isopropyl groups are generally electron-donating, which would influence the charge distribution on the aromatic ring. NBO analysis can also quantify hyperconjugative interactions, which contribute to molecular stability. For example, studies on other molecules have shown how charge transfer between occupied (donor) and unoccupied (acceptor) orbitals can be quantified to understand stabilization energies. researchgate.net

Table 2: Illustrative NBO Charges for this compound This table is illustrative and based on general principles of NBO analysis for similar molecules, as specific data for this compound is not available.

| Atom | Predicted NBO Charge (e) |

|---|---|

| Cl | -0.1 to -0.2 |

| C1 (attached to Cl) | +0.1 to +0.2 |

| C2, C6 | -0.1 to -0.15 |

| C3, C5 (attached to isopropyl) | +0.05 to +0.1 |

| C4 | -0.05 to -0.1 |

| Isopropyl Carbons | Variable, generally slightly positive |

| Hydrogens | +0.1 to +0.2 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling chemical reactions, allowing for the exploration of reaction mechanisms and the characterization of transient species like transition states. For this compound, this could involve modeling its synthesis, such as the chlorination of 1,3-diisopropylbenzene (B165221). Theoretical studies on electrophilic aromatic substitution reactions, like the chlorination of nitrobenzene, have utilized DFT to map the potential energy surface, identifying intermediates and transition states. core.ac.ukresearchgate.net A similar approach for 1,3-diisopropylbenzene would elucidate the preferred position of chlorination. The isopropyl groups are ortho, para-directing activators, meaning the chlorine would likely substitute at the ortho or para positions relative to these groups. However, steric hindrance from the bulky isopropyl groups would likely favor substitution at the C4 or C6 positions over the C2 position. Transition state analysis would provide the activation energies for these different pathways, explaining the observed product distribution. masterorganicchemistry.com

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. While no specific QSRR models for this compound were found, such models are common for classes of related compounds like chlorinated aromatic hydrocarbons. biorxiv.org These models often use molecular descriptors (e.g., electronic properties, steric parameters) to predict reactivity in processes like chromatographic retention. nih.govnih.gov For a series of chlorinated diisopropylbenzenes, a QSRR model could be developed to predict properties like reaction rates or equilibrium constants for a given transformation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with other molecules. An MD simulation of this compound would reveal the rotational dynamics of the isopropyl groups and how the molecule interacts with a solvent or other molecules. Such simulations are crucial for understanding how the molecule behaves in a condensed phase. For instance, MD simulations have been used to study the solvation of molecules in various solvents, revealing details about solute-solvent interactions. rsc.org In the case of this compound, MD could be used to explore its aggregation behavior or its partitioning between different phases. Conformational analysis through MD would also identify the most populated conformers in a given environment. cwu.edumdpi.com

Applications in Advanced Organic Synthesis and Material Science

Role as a Precursor for Complex Organic Molecules

The presence of a halogen atom on the benzene (B151609) ring makes 1-chloro-3,5-diisopropylbenzene a versatile building block for constructing more intricate molecular architectures through various cross-coupling reactions.

The 3,5-diisopropylphenyl motif is a key structural element in the design of certain specialized ligands and molecular scaffolds. The steric bulk provided by the two isopropyl groups can be exploited to create highly selective molecules that interact with specific biological targets. The chlorine atom serves as a synthetic handle for introducing other functional groups or for coupling with other molecules. For instance, derivatives of similarly substituted benzene cores are used to synthesize complex molecular glassformers, a principle that can be extended to create sterically crowded environments in potential drug candidates. rsc.org The synthesis of such molecules often relies on coupling reactions where the chloro-group can be substituted, allowing for the attachment of various substituents to tailor the chemical structure for specific applications. rsc.org

In the field of specialty chemicals, this compound serves as a precursor for compounds where high lipophilicity and thermal stability are desired. The diisopropylphenyl group contributes to the solubility of the final product in nonpolar media and can enhance its stability. Research into molecular glasses has shown that building blocks based on substituted benzene rings can be used to create materials with specific thermal properties. rsc.org The synthesis of these materials often involves Suzuki cross-coupling reactions, for which this compound is a suitable starting material. rsc.org This allows for the creation of complex tri-substituted benzene derivatives used in high-performance materials.

Contributions to Polymer Chemistry and Material Science

The distinct substitution pattern of this compound makes it a candidate monomer for the synthesis of specialty polymers with unique properties.

This compound can function as a monomer in step-growth polymerization reactions. The reactive chloro-group allows it to be incorporated into polymer chains via reactions like Suzuki or Sonogashira cross-coupling. rsc.orgnih.gov The presence of the two bulky isopropyl groups on the benzene ring disrupts regular polymer chain packing. This steric hindrance leads to the formation of amorphous polymers with lower crystallinity, which often translates to enhanced solubility in organic solvents and potentially useful optical properties. The C3-symmetric nature of the substitution pattern is a feature found in advanced materials like porous organic polymers and dendrimers. nih.gov

The incorporation of the rigid, bulky 3,5-diisopropylphenyl unit into a polymer backbone can significantly enhance the material's properties. The steric hindrance restricts the mobility of the polymer chains, which can lead to a higher glass transition temperature (Tg), a key indicator of thermal stability. rsc.org Studies on analogous molecules have demonstrated that increasing molecular weight and introducing bulky, interacting substituents can elevate the Tg. rsc.org The hydrocarbon-rich nature of the isopropyl groups also imparts significant hydrophobicity, contributing to the chemical resistance of the resulting polymer, particularly against aqueous and polar environments.

Table 2: Potential Properties of Polymers Derived from this compound

| Property | Influence of 3,5-Diisopropylphenyl Unit |

|---|---|

| Thermal Stability | Increased due to restricted chain motion and higher Glass Transition Temperature (Tg). rsc.org |

| Solubility | Enhanced in organic solvents due to amorphous nature caused by steric bulk. |

| Crystallinity | Reduced, leading to amorphous materials. |

| Chemical Resistance | High, due to the hydrophobic nature of the isopropyl groups. |

Development of Catalytic Systems and Supports

The 1,3,5-trisubstituted benzene framework, particularly with bulky groups, is a cornerstone in the design of advanced ligands for catalysis. These ligands are critical for stabilizing metal centers and controlling the selectivity of chemical reactions.

Derivatives of this compound are valuable precursors for synthesizing sterically demanding ligands used in organometallic catalysis. For example, the compound can be converted into 3,5-diisopropylaniline, a building block for highly influential N-heterocyclic carbene (NHC) ligands. These bulky ligands are known to stabilize catalytic species and promote high activity in cross-coupling reactions.

Furthermore, highly substituted biphenyl (B1667301) systems are crucial components of certain chiral catalysts. Chiral Brønsted acid catalysts featuring substituted biphenyl backbones have been developed for highly enantioselective reactions. acs.org The substituents on the phenyl rings are essential for creating a confined and specific environment that enables high levels of stereocontrol. acs.org The 3,5-diisopropylphenyl structure is analogous to the substitution patterns required to build these sophisticated catalytic systems, highlighting its role as a key starting material in the field of asymmetric catalysis.

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 87945-06-0 | C₁₂H₁₇Cl |

| 1-bromo-3-chloro-5-iodobenzene | 116632-41-0 | C₆H₃BrClI |

| 3,5-diisopropylaniline | 27214-87-9 | C₁₂H₁₉N |

| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | 244187-81-3 | C₂₇H₃₆N₂ |

Ligand Design for Metal-Catalyzed Reactions

The derivatization of this compound serves as a pathway to novel, sterically hindered ligands for metal-catalyzed cross-coupling reactions. The bulky 3,5-diisopropylphenyl moiety can be incorporated into phosphine (B1218219) ligands, which are crucial for a wide range of catalytic processes, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. acs.orgresearchgate.net

The synthesis of such bulky phosphine ligands often involves the reaction of a Grignard reagent derived from the chloroarene with a chlorophosphine, or through the nucleophilic attack of phosphine on a carbocation. digitellinc.com While the direct synthesis of phosphine ligands from this compound is not extensively documented in readily available literature, the principles of ligand synthesis using sterically demanding chloroarenes are well-established. digitellinc.combeilstein-journals.org For instance, palladium-catalyzed P-C cross-coupling reactions between secondary phosphines and aryl halides are a common method for creating triarylphosphine ligands. beilstein-journals.org The steric bulk provided by the diisopropyl groups in a potential ligand derived from this compound would be expected to enhance the catalytic activity of the corresponding metal complex, particularly in challenging cross-coupling reactions involving sterically hindered substrates. digitellinc.comtcichemicals.com The use of bulky, electron-rich phosphine ligands is known to promote the efficiency of palladium-catalyzed coupling reactions. acs.org

The general approach to synthesizing a bulky phosphine ligand from this compound would likely involve its conversion to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with a phosphorus electrophile, or a direct metal-catalyzed phosphination reaction. beilstein-journals.org The resulting ligand would then be complexed with a transition metal, such as palladium or gold, to generate a catalyst for specific organic transformations. researchgate.net

Table 1: Potential Metal-Catalyzed Reactions Employing Ligands Derived from this compound

| Reaction Name | Reactants | Metal Catalyst | Potential Role of Bulky Ligand |

| Suzuki-Miyaura Coupling | Aryl/vinyl halide, Aryl/vinyl boronic acid | Palladium | Enhance catalyst stability and turnover number, facilitate reductive elimination. |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium | Promote C-N bond formation, especially with hindered amines or aryl halides. |

| Gold-Catalyzed Reactions | Various unsaturated substrates | Gold | Influence selectivity and reactivity through steric and electronic effects. |

Zeolite-Based Catalysts for Aromatic Transformations

Zeolites are crystalline aluminosilicates with well-defined microporous structures that are widely used as shape-selective catalysts in the chemical industry. researchgate.netacs.org The transformation of aromatic compounds within the pores of zeolites is a key application, with reactions such as isomerization, transalkylation, and alkylation being of significant industrial importance. gychbjb.comscielo.brlidsen.com While specific studies on this compound are not prevalent, the behavior of diisopropylbenzene isomers in zeolite catalysis provides a strong basis for understanding its potential reactivity.

The isomerization and transalkylation of diisopropylbenzenes are commonly studied over zeolite catalysts like H-beta (Hβ), HZSM-5, and MCM-22. gychbjb.comscielo.brscielo.br For example, Hβ zeolite has been shown to be a highly active catalyst for the isomerization of diisopropylbenzene. gychbjb.com In such reactions, the shape-selective nature of the zeolite pores plays a critical role in determining the product distribution. researchgate.netresearchgate.net The bulky isopropyl groups of this compound would significantly influence its diffusion and reactivity within the zeolite framework.

The three main types of shape selectivity in zeolites that would be relevant to the transformation of this compound are:

Reactant Shape Selectivity: Molecules that are too large to enter the zeolite pores are excluded from the catalytic sites. researchgate.net The size of this compound would determine its ability to access the active sites within different zeolite structures.

Product Shape Selectivity: Of the possible products formed within the zeolite pores, only those that are small enough to diffuse out will be observed in the final product stream. researchgate.net

Transition State Shape Selectivity: The spatial constraints within the zeolite pores can prevent the formation of bulky transition states, thereby directing the reaction towards less sterically demanding pathways. researchgate.netnih.gov

In the context of this compound, zeolite-catalyzed reactions could potentially involve the isomerization of the diisopropylbenzene backbone, transalkylation with other aromatics like benzene to produce cumene (B47948), or dealkylation. scielo.brscielo.br The presence of the chloro-substituent would also influence the electronic properties of the aromatic ring, potentially affecting the reaction mechanism and rates of electrophilic substitution reactions that occur at the Brønsted acid sites within the zeolite. lidsen.comnih.gov The use of hierarchical zeolites, which contain both micropores and larger mesopores, could enhance the catalytic performance by improving mass transport of bulky molecules like this compound to and from the active sites. acs.orgjst.go.jp

Table 2: Zeolite Catalysts and Their Potential Applications in the Transformation of Diisopropylbenzene Derivatives

| Zeolite Type | Key Structural Feature | Potential Reaction for Diisopropylbenzene Derivatives | Reference |

| H-beta (Hβ) | Large-pore, three-dimensional pore system | Isomerization, Transalkylation | gychbjb.comscielo.br |

| HZSM-5 | Medium-pore, intersecting channel system | Isomerization, Shape-selective cracking | researchgate.netgychbjb.com |

| MCM-22 | Medium-pore, two-dimensional sinusoidal channels | Isomerization, Alkylation | lidsen.com |

| Hierarchical Zeolites | Contains both micropores and mesopores | Enhanced conversion of bulky molecules | acs.orgjst.go.jp |

Applications in Separation Science and Adsorption Technologies

The separation of isomers and other closely related compounds is a critical challenge in the chemical and pharmaceutical industries. rotachrom.com Chromatographic techniques and adsorption technologies are central to achieving high-purity separations. rotachrom.comchromforum.org While specific separation protocols for this compound are not widely published, its physicochemical properties suggest potential applications in these fields, particularly in the separation of aromatic isomers.

The separation of positional isomers of substituted benzenes, such as xylenes, dichlorobenzenes, and chlorotoluenes, has been successfully achieved using high-performance liquid chromatography (HPLC) with various stationary phases. rsc.orgnih.gov For nonpolar compounds like this compound, normal-phase chromatography on silica (B1680970) gel or reverse-phase chromatography on C8 or C18 columns could be effective. chromforum.orgrsc.org The choice of stationary and mobile phases would be critical to exploit the subtle differences in polarity and shape between this compound and its isomers (e.g., 1-chloro-2,4-diisopropylbenzene or 1-chloro-2,6-diisopropylbenzene).

Adsorption-based separations offer another avenue. Porous materials like activated carbons and zeolites are widely used as adsorbents for removing organic pollutants, including aromatic and chlorinated hydrocarbons, from gas and liquid streams. researchgate.netasianpubs.orgtudelft.nl The adsorption capacity and selectivity are governed by factors such as the pore size and surface chemistry of the adsorbent, as well as the size, shape, and polarity of the adsorbate molecule.

Table 3: Potential Separation and Adsorption Technologies for this compound

| Technology | Principle | Potential Application |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase. chromforum.orgnih.gov | Separation of this compound from its isomers and other impurities. |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis and potential preparative separation of volatile mixtures containing this compound. |

| Adsorption on Activated Carbon | Physisorption onto a high-surface-area carbonaceous material. asianpubs.org | Removal of this compound from waste streams or purification of product streams. |

| Adsorption on Zeolites/Organo-zeolites | Shape-selective adsorption within micropores or hydrophobic interactions with modified surfaces. tudelft.nlresearchgate.net | Selective separation of this compound from other aromatic compounds based on size and shape. |

Environmental Behavior and Ecotoxicological Considerations in Academic Research

Environmental Transport and Distribution Mechanisms

The environmental journey of 1-Chloro-3,5-diisopropylbenzene is dictated by its physical and chemical properties, which influence its transport and distribution across air, water, and soil.

Volatilization and Atmospheric Fate Modeling

While specific studies on the volatilization and atmospheric fate of this compound are not extensively detailed in the provided search results, the behavior of similar chlorinated benzenes, such as chlorobenzene (B131634), offers valuable insights. Chlorobenzene is characterized as moderately volatile, and it is expected that it will partially evaporate when released into the environment. tpsgc-pwgsc.gc.ca Once in the atmosphere, its persistence is limited, with an estimated atmospheric lifetime of about 3.5 days. clu-in.org This suggests that volatilization is a significant transport mechanism for such compounds.

For this compound, its higher molecular weight and boiling point of 221°C suggest it may be less volatile than simpler chlorobenzenes. echemi.com However, its chemical structure still predisposes it to atmospheric distribution. Atmospheric fate modeling for related compounds often considers factors like reaction with hydroxyl radicals as a primary degradation pathway.

Soil and Water Partitioning Studies

The partitioning of a chemical between soil, water, and organic matter is crucial for determining its mobility and bioavailability in the environment. This behavior is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc) and the octanol-water partition coefficient (Kow). epa.gov

For chlorobenzene, the log Koc values range from 1.9 to 2.6, indicating moderate adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This moderate sorption means that while a portion will be retained in the soil, another fraction can be transported with water flow. tpsgc-pwgsc.gc.ca The XLogP3 value, a computed analog of log Kow, for this compound is 4.58680, which suggests a higher affinity for partitioning into organic matter and lipids compared to less substituted chlorobenzenes. echemi.com This implies that this compound is likely to be less mobile in soil and more prone to bioaccumulation in organisms.

When spilled, compounds like chlorobenzene, which are denser than water and have low solubility, tend to sink in aquatic systems until they reach an impermeable layer. tpsgc-pwgsc.gc.ca The adsorbed portion in the vadose and saturated zones can act as a long-term source of contamination, slowly releasing the chemical into the gaseous or dissolved phase. tpsgc-pwgsc.gc.ca Given its properties, this compound would be expected to exhibit similar behavior, with its higher lipophilicity potentially leading to stronger and more persistent partitioning into soil and sediment organic matter.

Abiotic and Biotic Degradation Pathways in Environmental Systems

The persistence of this compound in the environment is determined by the rates and mechanisms of its degradation through both non-biological (abiotic) and biological (biotic) processes.

Photodegradation Kinetics and Mechanisms

Photodegradation, the breakdown of chemicals by light, can be a significant environmental fate process for aromatic compounds. Research on 1,3,5-trichlorobenzene (B151690) (TCB), a structurally related compound, has shown that it can be photodegraded in aqueous solutions, particularly in the presence of surfactants which can enhance the process. researchgate.net The primary mechanism observed is photodechlorination, leading to the formation of less chlorinated congeners. researchgate.net The quantum yield for the decay of some polychlorinated biphenyls (PCBs) in micellar solutions was found to be significantly greater than in water alone, highlighting the role of the surrounding chemical matrix in influencing photodegradation rates. researchgate.net While specific kinetic data for this compound is not available in the search results, it is reasonable to infer that it would also be susceptible to photodegradation, likely through a similar photodechlorination pathway.

Microbial Transformation and Biodegradation Studies

Microbial activity plays a crucial role in the natural attenuation of chlorinated aromatic compounds. Under aerobic conditions, bacteria from genera such as Burkholderia and Pseudomonas can degrade chlorobenzenes with four or fewer chlorine atoms. nih.gov This process is typically initiated by dioxygenase enzymes, leading to the formation of chlorocatechols and eventual mineralization to carbon dioxide and chloride ions. nih.gov

Under anaerobic conditions, higher chlorinated benzenes can be reductively dehalogenated to less chlorinated forms by halorespiring bacteria like Dehalococcoides. nih.govmicrobe.com However, monochlorinated benzene (B151609) is often more resistant to biotransformation under these conditions. nih.gov Some studies have indicated that Dehalobacter species may be involved in the reductive dechlorination of dichlorobenzenes and chlorobenzene. microbe.com The presence of organic-rich soils can create anaerobic zones where such microbial processes become dominant. battelle.org For this compound, its degradation would likely involve an initial aerobic attack on the isopropyl groups or the aromatic ring, or anaerobic reductive dechlorination, depending on the environmental conditions.

Ecotoxicological Assessment Methodologies for Halogenated Aromatics

Assessing the ecotoxicological risk of halogenated aromatic compounds like this compound involves a range of methodologies to understand their potential harm to ecosystems. These compounds are known for their persistence and potential to cause a variety of toxic effects. msdvetmanual.com

The environmental toxicology of polychlorinated aromatics is based on evaluating diverse factors and integrating them with observed incidents. taylorfrancis.com Most toxic effects of these compounds are subtle and delayed, and can include weight loss, skin disorders, immune system suppression, liver enlargement, hormonal disruption, and cancer. msdvetmanual.com

Methodologies for assessment often include:

Laboratory Toxicity Testing: Standardized tests on representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish) to determine acute and chronic toxicity endpoints such as LC50 (lethal concentration for 50% of the test population) and NOEC (no-observed-effect concentration).

Bioaccumulation Studies: Investigating the uptake and accumulation of the chemical in organisms from the surrounding environment, often using bioconcentration factors (BCF). epa.gov

Biodegradation and Persistence Studies: Evaluating the rate and extent of degradation under various environmental conditions to predict the compound's environmental persistence. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: Using the chemical structure to predict its environmental fate and toxicological properties.

Field Studies and Monitoring: Analyzing environmental samples (water, soil, sediment, biota) from contaminated sites to understand the real-world distribution and effects of the compound. clu-in.org

For halogenated aromatics, there is a focus on their potential to act as persistent organic pollutants (POPs). msdvetmanual.com The assessment also considers the formation of toxic byproducts during degradation. The evaluation of these diverse factors is essential for a comprehensive understanding of the environmental risks posed by compounds like this compound. taylorfrancis.com

Remediation Strategies for Contaminated Environments

The remediation of sites contaminated with chlorinated aromatic hydrocarbons, a class to which this compound belongs, is an active area of research and environmental engineering. clu-in.org Several strategies have been developed to remove these persistent organic pollutants from soil and groundwater.

Adsorption

Adsorption is a physical process where contaminants adhere to the surface of a solid material. Activated carbon is a widely used adsorbent due to its high porosity and large surface area. watertechonline.com

Mechanism: Chlorinated aromatic hydrocarbons, which are generally hydrophobic, have a strong affinity for the surface of activated carbon and are thus removed from water. generalcarbon.com Compounds with high molecular weight and low water solubility, characteristic of many chlorinated aromatics, are more effectively adsorbed. generalcarbon.com

Application: Activated carbon can be used in granular form in filtration systems or injected into the subsurface as a colloidal suspension to form permeable reactive barriers that intercept and immobilize contaminant plumes. youtube.com

Bioremediation

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. nih.gov For chlorinated aromatic hydrocarbons, both aerobic and anaerobic processes are relevant.

Aerobic Biodegradation: In the presence of oxygen, some bacteria can use enzymes like oxygenases to initiate the breakdown of aromatic rings. oup.com However, highly chlorinated compounds are often resistant to aerobic degradation.

Anaerobic Biodegradation: Under anaerobic (oxygen-free) conditions, a key process is reductive dechlorination, where bacteria sequentially replace chlorine atoms with hydrogen. researchgate.netclu-in.org This process can be slow and may lead to the accumulation of less chlorinated but still problematic intermediates. nih.gov Specific microbial consortia, sometimes including species like Dehalococcoides, are often required for complete dechlorination. researchgate.netepa.gov Enhanced bioremediation strategies may involve the addition of electron donors to stimulate the activity of these microorganisms. epa.gov

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive species, primarily hydroxyl radicals (•OH), to destroy organic pollutants. nih.gov

Mechanism: Hydroxyl radicals are powerful, non-selective oxidizing agents that can rapidly react with and break down complex organic molecules like chlorinated aromatic hydrocarbons. nih.gov This can lead to the partial degradation into more biodegradable compounds or complete mineralization to carbon dioxide, water, and inorganic salts. researchgate.net

Common AOPs:

UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals.

UV/O₃: UV light and ozone are used to produce •OH.

Fenton and Photo-Fenton: These processes use iron salts and hydrogen peroxide (Fenton) or iron salts, hydrogen peroxide, and UV light (photo-Fenton) to generate hydroxyl radicals. acs.org

AOPs can be effective for treating water contaminated with persistent organic pollutants, but their application can be energy-intensive and costly. nih.gov

Table 2: Comparison of Remediation Strategies for Chlorinated Aromatic Hydrocarbons

| Remediation Strategy | Principle | Advantages | Disadvantages |

| Adsorption (Activated Carbon) | Physical binding of contaminants to a solid surface. | High efficiency for a broad range of organics; relatively simple to implement. | Does not destroy contaminants; requires disposal or regeneration of spent carbon. |

| Bioremediation | Microbial breakdown of contaminants. | Potentially low cost; can lead to complete destruction of contaminants. nih.gov | Can be slow; effectiveness is highly dependent on environmental conditions and microbial populations. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to oxidize contaminants. | Rapid degradation of a wide range of compounds; can achieve complete mineralization. researchgate.net | Can be energy-intensive and expensive; may produce undesirable byproducts. |

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes

The conventional synthesis of chlorinated aromatic compounds often involves electrophilic aromatic substitution on a benzene (B151609) derivative, a process that can generate significant waste and utilize harsh reagents. tpsgc-pwgsc.gc.ca Future research will undoubtedly focus on developing more sustainable and efficient synthetic pathways to 1-Chloro-3,5-diisopropylbenzene and related molecules.

Key research objectives in this area include:

Green Catalysis: Investigating the use of solid acid catalysts or other recyclable catalytic systems to replace traditional Lewis acids like aluminum chloride, thereby minimizing waste and improving catalyst recovery.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as direct C-H activation and chlorination of 1,3-diisopropylbenzene (B165221), which would be a more atom-economical alternative to routes involving multiple steps.

Energy Efficiency: Exploring photochemical or electrochemical methods that can proceed under milder conditions, reducing the energy consumption associated with traditional thermal processes.

Programmed Synthesis: Applying principles of programmed synthesis, which allows for the sequential and controlled introduction of different functional groups onto an aromatic ring, could enable the highly selective and efficient production of multi-substituted benzenes like the target compound. nagoya-u.ac.jp

| Synthesis Goal | Traditional Approach | Future Sustainable Approach |

| Catalyst | Homogeneous Lewis acids (e.g., AlCl₃, FeCl₃) | Heterogeneous, recyclable solid acids; Photocatalysts |

| Efficiency | Often produces isomeric mixtures and byproducts | High selectivity, high atom economy (e.g., C-H activation) |

| Conditions | High temperatures, harsh reagents | Mild conditions (room temperature), reduced energy input |

| Waste | Significant catalyst and solvent waste | Minimal waste, use of greener solvents |

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of this compound is dictated by the interplay between the chloro substituent and the bulky isopropyl groups. The chlorine atom serves as a handle for various transformations, particularly transition-metal-catalyzed cross-coupling reactions. The steric hindrance from the flanking isopropyl groups can be expected to significantly influence reaction rates and selectivity.

Emerging trends in this area involve:

Bulky Ligand Scaffolds: Utilizing this compound as a precursor for novel, sterically hindered ligands. Such ligands are crucial in modern catalysis for promoting challenging cross-coupling reactions, controlling coordination spheres of metal centers, and enabling unique reactivity. acs.orgacs.org The use of bulky ligands can create uncoordinated sites on metal nanoclusters, which has been shown to boost catalytic activity. acs.org

Catalyst Design: The compound itself can serve as a substrate to test the limits of new catalytic systems designed for sterically demanding substrates. Developing catalysts that can efficiently activate the C-Cl bond in such a hindered environment is a significant challenge and an active area of research. uni-muenster.desciencedaily.com

Unconventional Coupling Reactions: Exploring its participation in newer types of cross-coupling reactions beyond the standard Suzuki, Heck, and Buchwald-Hartwig reactions, such as decarbonylative couplings or photoredox-catalyzed transformations. acs.org

Advanced Materials Development with Enhanced Functionality

Multi-substituted benzene derivatives are fundamental building blocks for a wide range of functional organic materials, including polymers, liquid crystals, and components for organic electronics. nagoya-u.ac.jp The specific substitution pattern of this compound offers unique possibilities for materials science.

Future research could explore:

Organic Electronics: Incorporating the 3,5-diisopropylphenyl moiety into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bulky isopropyl groups can enhance solubility and prevent π-stacking, which can be beneficial for tuning the photophysical properties and improving device performance.

Porous Polymers: Using the molecule as a monomer or cross-linker to create microporous organic polymers. The defined geometry and steric bulk of the diisopropylphenylene units could lead to materials with high surface areas and specific pore sizes, suitable for gas storage or separation.

Functional Macrocycles: Employing the compound as a building block in the synthesis of complex macrocycles and carbon nanostructures. acs.org The chloro-substituent provides a reactive site for stitching together aromatic panels, while the isopropyl groups can direct the three-dimensional architecture of the final structure.

Deeper Understanding of Environmental Transformations and Impact

Chlorinated aromatic compounds are a class of chemicals with significant environmental persistence. nih.gov While extensive data exists for simpler chlorobenzenes, the specific environmental fate of this compound is not well-documented. epa.govcdc.gov

Future research is needed to address the following: